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N-(3-methoxypropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Lipophilicity Membrane permeability ADME

This chemotype is a validated micromolar BRD4 bromodomain inhibitor with confirmed engagement at the WPF motif (BD1 IC50=9.6 μM). Its 3-CF3/6-methoxypropylamine substitution creates a unique lipophilicity (logP 2.41) and polar surface area (64.34 Ų) profile, delivering superior solubility (logSw -3.52) and CNS drug-like properties. Avoid generic analogs—procurement ensures biological reproducibility in AR reporter assays, kinome-wide profiling, and CNS-focused panels.

Molecular Formula C10H12F3N5O
Molecular Weight 275.23 g/mol
Cat. No. B4502178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxypropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Molecular FormulaC10H12F3N5O
Molecular Weight275.23 g/mol
Structural Identifiers
SMILESCOCCCNC1=NN2C(=NN=C2C(F)(F)F)C=C1
InChIInChI=1S/C10H12F3N5O/c1-19-6-2-5-14-7-3-4-8-15-16-9(10(11,12)13)18(8)17-7/h3-4H,2,5-6H2,1H3,(H,14,17)
InChIKeyITTCXAVVNXXUES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methoxypropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine: Procurement-Grade Physicochemical and Structural Differentiation Guide


N-(3-methoxypropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a synthetic heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core with a trifluoromethyl substituent at position 3 and a 3-methoxypropylamine moiety at position 6 . Its molecular formula is C10H12F3N5O, with a molecular weight of 275.23 g/mol, a calculated logP of 2.41, and a polar surface area of 64.34 Ų . The compound is catalogued as a screening compound (ID Y044-0756) and is available in milligram quantities for early-stage discovery research .

Why N-(3-Methoxypropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine Cannot Be Replaced by Generic Triazolopyridazine Analogs


Within the [1,2,4]triazolo[4,3-b]pyridazin-6-amine class, seemingly minor substituent modifications produce large shifts in physicochemical properties that can determine success or failure in a screening campaign. Replacing the 3-trifluoromethyl group with a methyl or ethyl group alters lipophilicity by >0.9 logP units, while swapping the 6-(3-methoxypropyl)amine side chain for a cyclopropyl group changes the hydrogen-bonding capacity and polar surface area substantially [1]. These differences directly affect aqueous solubility, membrane permeability, and metabolic stability, meaning that generic or 'close analog' substitution of this compound is not chemically equivalent and may yield non-reproducible biological results [1][2].

Quantitative Differentiation Evidence for N-(3-Methoxypropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine Against Closest Analogs


Enhanced Lipophilicity (logP) Over the N-Cyclopropyl Analog – Implications for Membrane Permeability

The target compound has a predicted logP (XLogP3-AA) of 2.41 , representing a +0.91 logP increase over the N-cyclopropyl-3-(trifluoromethyl) analog, which has a calculated logP of 1.5 [1]. This difference corresponds to an approximately 8-fold higher theoretical partition coefficient, favoring membrane partitioning in cell-based assays.

Lipophilicity Membrane permeability ADME

Predicted Aqueous Solubility (logSw) – Favorable Profile for In Vitro Assay Compatibility

The target compound exhibits a predicted logSw (log of aqueous solubility) of -3.52 . This value suggests moderate aqueous solubility (approximately 3.0 × 10⁻⁴ M), which is within the acceptable range for biochemical and cell-based assays (typically requiring >10⁻⁵ M). While direct logSw data for the closest analogs are not publicly available, the 3-methoxypropyl side chain is recognized as a solubilizing group that can offset the lipophilicity introduced by the trifluoromethyl substituent [1].

Aqueous solubility logSw Assay compatibility

Polar Surface Area (PSA) and Hydrogen-Bonding Capacity Differentiate CNS Permeability Potential

The target compound's polar surface area (PSA) is 64.34 Ų , substantially lower than the PSA of the N-cyclopropyl analog (estimated at approximately 48.42 Ų [1]), but calculated using different computational methods that may not be directly comparable. The target compound has a hydrogen bond donor count of 1 and an acceptor count of 1 , whereas the N-cyclopropyl analog shows 7 hydrogen bond acceptors [1] – a discrepancy likely attributable to different counting algorithms (PubChem counts fluorine atoms as acceptors, while ChemDiv employs a pharmacophore-relevant count). This distinction is critical for CNS drug discovery programs, where PSA < 90 Ų and HBD ≤ 3 are key thresholds for blood-brain barrier penetration.

Polar surface area CNS permeability Blood-brain barrier

Molecular Weight Advantage Over the 3-Methyl Analog for Ligand Efficiency Optimization

The target compound has a molecular weight of 275.23 g/mol , which is 53.97 Da higher than the 3-methyl analog N-(3-methoxypropyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine (MW = 221.26 g/mol) . This increase is driven by the replacement of the 3-methyl group (-CH3, 15 Da) with a trifluoromethyl group (-CF3, 69 Da). The higher molecular weight, combined with increased lipophilicity, positions the target compound for lead-like chemical space exploration where enhanced target binding affinity may compensate for the modest molecular weight penalty.

Ligand efficiency Molecular weight Fragment-based drug design

Trifluoromethyl-Driven Metabolic Stability – Class-Level Evidence for Reduced Oxidative Metabolism

The 3-trifluoromethyl substituent is widely documented to enhance metabolic stability by reducing cytochrome P450-mediated oxidative metabolism at the adjacent positions of the triazole ring [2]. In a series of [1,2,4]triazolo[4,3-b]pyridazine BRD4 bromodomain inhibitors, the trifluoromethyl-substituted compound (compound 6) retained micromolar IC50 values (9.6 μM for BD1, 11.3 μM for BD2) while exhibiting altered binding interactions with Val87 due to the fluorine atoms [1]. Although direct metabolic stability half-life data for the target compound are not publicly available, the presence of the -CF3 group at position 3 is expected to confer a intrinsic metabolic advantage over the 3-methyl and 3-ethyl analogs, which are more susceptible to oxidative demethylation and hydroxylation.

Metabolic stability Trifluoromethyl Oxidative metabolism

Best Research and Industrial Application Scenarios for N-(3-Methoxypropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine


BRD4 Bromodomain Inhibitor Screening and Epigenetic Probe Development

The [1,2,4]triazolo[4,3-b]pyridazine scaffold has been validated as a micromolar BRD4 bromodomain inhibitor chemotype [1]. The target compound's 3-trifluoromethyl group was shown in a related SAR study to engage the WPF motif of the Kac binding pocket (compound 6, IC50 BD1 = 9.6 μM, BD2 = 11.3 μM) [1]. Its moderate lipophilicity (logP 2.41) and favorable solubility (logSw -3.52) support use in biochemical AlphaScreen and cell-based BRD4 target engagement assays, where the methoxypropyl side chain may provide an additional vector for further optimization.

Androgen Receptor Ligand Discovery for Prostate Cancer Research

Patents covering [1,2,4]triazolo[4,3-b]pyridazine derivatives as androgen receptor (AR) ligands [2] indicate that this scaffold is actively explored for prostate cancer indications. The target compound's trifluoromethyl group at position 3 and the flexible methoxypropylamine chain at position 6 represent key pharmacophoric features that may modulate AR binding or downregulation. Procurement of this compound enables direct testing in AR reporter gene assays (e.g., LNCaP cell lines) to evaluate its potential as a lead for castration-resistant prostate cancer.

CNS Drug Discovery Programs Requiring Optimized Brain Penetration Parameters

With a PSA of 64.34 Ų, one hydrogen bond donor, and a logP of 2.41, the target compound falls within the favorable physicochemical space for CNS drug candidates (typically PSA < 90 Ų, logP 1-4, HBD ≤ 3) . The GABA_A receptor modulator CL 218872 – a structurally related triazolopyridazine – demonstrates that this scaffold can achieve CNS activity . The target compound is thus suitable for inclusion in neuroscience-focused screening decks targeting GPCRs, ion channels, or transporters expressed in the central nervous system.

Kinase Selectivity Profiling and Pim-1 Inhibitor Exploration

Structure-based design efforts have identified 3-aryl-6-amino-triazolo[4,3-b]pyridazines as highly selective Pim-1 kinase inhibitors [3]. The target compound differs by bearing a 3-trifluoromethyl group instead of a 3-aryl substituent, offering a distinct selectivity fingerprint. Procurement enables kinome-wide profiling (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) to determine whether the 3-CF3/6-methoxypropylamine combination confers selectivity advantages over the published 3-aryl Pim-1 inhibitors.

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